![molecular formula C14H16BrN3O B12942444 2-Bromo-1-{2-[(3-phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one CAS No. 88723-57-3](/img/structure/B12942444.png)
2-Bromo-1-{2-[(3-phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(2-((3-phenylpropyl)amino)-1H-imidazol-4-yl)ethanone is a complex organic compound that features a bromine atom, an imidazole ring, and a phenylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-((3-phenylpropyl)amino)-1H-imidazol-4-yl)ethanone typically involves multi-step organic reactionsThe final step involves the bromination of the ethanone moiety under controlled conditions using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in industrial settings to maintain the desired reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(2-((3-phenylpropyl)amino)-1H-imidazol-4-yl)ethanone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would produce a carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(2-((3-phenylpropyl)amino)-1H-imidazol-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(2-((3-phenylpropyl)amino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the imidazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The phenylpropyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-3-phenylpropane
- 2-Bromo-1-phenylpropane
- (2-Bromoethyl)benzene
Uniqueness
Compared to these similar compounds, 2-Bromo-1-(2-((3-phenylpropyl)amino)-1H-imidazol-4-yl)ethanone is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. The combination of the bromine atom, phenylpropyl group, and imidazole ring makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
88723-57-3 |
|---|---|
Molekularformel |
C14H16BrN3O |
Molekulargewicht |
322.20 g/mol |
IUPAC-Name |
2-bromo-1-[2-(3-phenylpropylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C14H16BrN3O/c15-9-13(19)12-10-17-14(18-12)16-8-4-7-11-5-2-1-3-6-11/h1-3,5-6,10H,4,7-9H2,(H2,16,17,18) |
InChI-Schlüssel |
FSGWHYBMFYIHGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCNC2=NC=C(N2)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


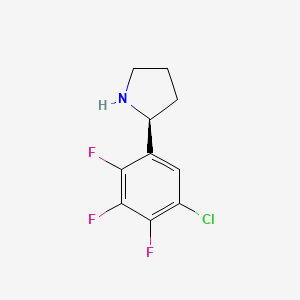
![8-[(3-Aminopropyl)amino]adenosine](/img/structure/B12942366.png)
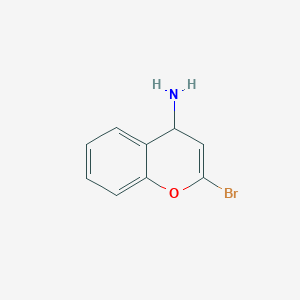
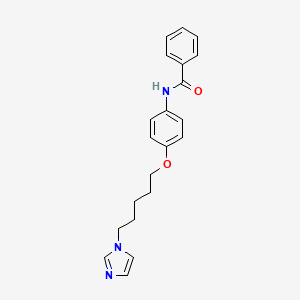
![Ethyl (3S,4'R)-5-bromo-3'-(cyClohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine]-4'-carboxylate](/img/structure/B12942379.png)
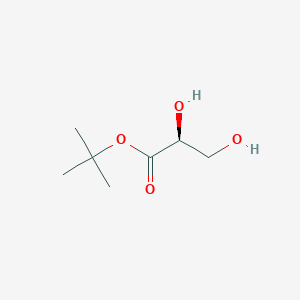
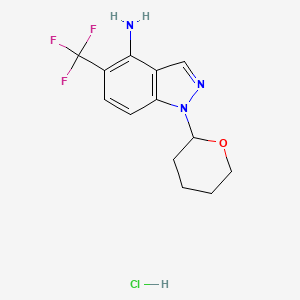
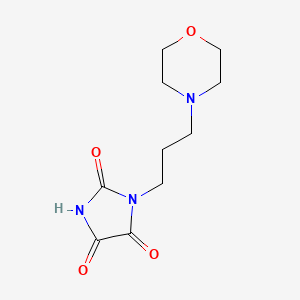
![2-Bromo-7-(3-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B12942407.png)
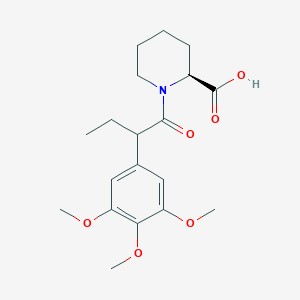

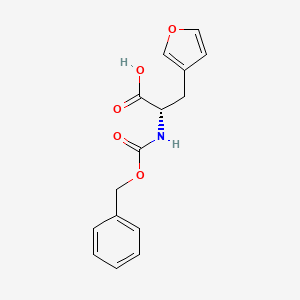
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12942439.png)

